N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide, also known as MNK1 inhibitor or LY-2801653, is a small molecule inhibitor that targets the MNK1/2 kinases. MNK1/2 kinases are involved in the regulation of mRNA translation and play a crucial role in cancer cell survival and proliferation.
科学的研究の応用
Synthesis and Biological Applications
Antimicrobial Activity
Research has demonstrated the synthesis and in vitro antimicrobial activity of quinazoline derivatives, revealing their potential as antimicrobials against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015). Similarly, novel 4-anilinoquinazoline derivatives have shown pro-apoptotic activity against Ehrlich Ascites Carcinoma cells by upregulating Bax and activating poly(ADP-ribose) phosphatase, indicating their antitumor properties (Preethi Saligrama Devegowda et al., 2016).
Antioxidant and Corrosion Inhibitors
Compounds derived from quinazolinone have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, showing significant activity and highlighting their industrial application potential (Habib, Hassan, & El‐Mekabaty, 2014).
Synthesis and Chemical Properties
Ring-Chain Tautomeric Equilibrium
A study explored the use of steric hindrance to control the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system, shedding light on the chemical behavior and stability of such compounds (García-Deibe et al., 2013).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives have been extensively studied, providing insights into their structure and potential applications. For instance, novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activity, contributing to the search for new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
特性
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-14-22-20-8-3-2-7-19(20)21(26)24(14)16-11-9-15(10-12-16)23-31(29,30)18-6-4-5-17(13-18)25(27)28/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMFUKBPHUUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。